molecular formula C20H26O2 B14751298 Norethindrone-2,2,4,6,6,10-d6

Norethindrone-2,2,4,6,6,10-d6

Cat. No.: B14751298
M. Wt: 304.5 g/mol
InChI Key: VIKNJXKGJWUCNN-YIRVMHHNSA-N
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Description

Norethindrone-2,2,4,6,6,10-d6 is a deuterated form of Norethindrone, a synthetic progestational hormone. This compound is labeled with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is C20H20D6O2, and it has a molecular weight of 304.46 . Deuterated compounds are often used in scientific research to study the pharmacokinetics and metabolic pathways of drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Norethindrone-2,2,4,6,6,10-d6 involves the incorporation of deuterium atoms into the Norethindrone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of Norethindrone in the presence of deuterium gas (D2) and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes using deuterium gas. The reaction conditions are optimized to ensure high yield and purity of the deuterated product. The final product is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Norethindrone-2,2,4,6,6,10-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated or ketone derivatives .

Scientific Research Applications

Norethindrone-2,2,4,6,6,10-d6 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

Mechanism of Action

Norethindrone-2,2,4,6,6,10-d6 functions as a synthetic progestational hormone with actions similar to those of progesterone. It acts as a potent inhibitor of ovulation by suppressing the release of gonadotropins from the pituitary gland. This suppression prevents the maturation and release of ovarian follicles . Additionally, it has weak estrogenic and androgenic properties, which contribute to its overall pharmacological profile .

Comparison with Similar Compounds

Norethindrone-2,2,4,6,6,10-d6 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. Similar compounds include:

This compound stands out due to its enhanced stability and altered pharmacokinetic profile, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C20H26O2

Molecular Weight

304.5 g/mol

IUPAC Name

(17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3/t15?,16?,17?,18?,19?,20-/m0/s1/i4D2,5D2,12D,15D

InChI Key

VIKNJXKGJWUCNN-YIRVMHHNSA-N

Isomeric SMILES

[2H]C1=C2C(CC3C4CC[C@](C4(CCC3C2(CC(C1=O)([2H])[2H])[2H])C)(C#C)O)([2H])[2H]

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Origin of Product

United States

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